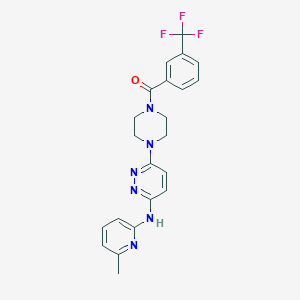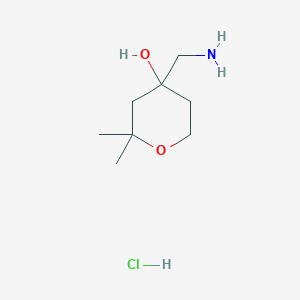![molecular formula C19H15FN2O3S B2556816 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 941917-09-5](/img/structure/B2556816.png)
(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzothiazole derivative, which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol (or a derivative thereof) with a suitable carboxylic acid (or a derivative thereof). The exact method would depend on the specific substituents present in the desired product .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole core, a prop-2-yn-1-yl group at the 3-position of the benzothiazole, a fluorine atom at the 6-position, and a 3,5-dimethoxybenzamide group attached to the nitrogen of the benzothiazole .Chemical Reactions Analysis
As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, the presence of any functional groups, and the overall shape of the molecule .Wissenschaftliche Forschungsanwendungen
Microwave-Induced Synthesis and Antimicrobial Applications
A study by Desai, Rajpara, and Joshi (2013) focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The research highlights the synthesis of new 5-arylidene derivatives, bearing a fluorine atom, through conventional and microwave methods. The antimicrobial screening against various bacterial and fungal strains revealed that the presence of a fluorine atom enhances antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Structure-Function Relationship in Anticancer Activity
The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells was investigated by Brockmann et al. (2014). This study highlighted thiazolides' potential as anti-infectious agents and their ability to induce cell death in colon carcinoma cell lines, indicating a different molecular target in intestinal pathogens and colon cancer cells. The research underscores the critical role of specific molecular structures in thiazolides to interact with the detoxification enzyme GSTP1, required for apoptosis induction in colorectal tumor cells (Brockmann et al., 2014).
Antipsychotic Potential and Pharmacological Evaluation
Yang et al. (2016) synthesized a series of benzamides, including "(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide," evaluating them as potential antipsychotics. The study focused on their dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors properties. The compounds demonstrated promising pharmacological profiles, suggesting their utility as candidates for further preclinical studies in antipsychotic drug development (Yang et al., 2016).
Photophysical and Metal-Ion Sensing Applications
Research by Belfield et al. (2010) explored the photophysical and metal-ion sensing properties of a fluorene derivative closely related to the compound of interest. This study demonstrated the compound's high sensitivity and selectivity to Zn2+ ions in organic and aqueous media, showcasing its potential as a metal-ion sensor. The observed complexation processes and the compound's good photostability and two-photon absorption properties highlight its applicability in fluorescence microscopy imaging and sensing of Zn ions (Belfield et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-4-7-22-16-6-5-13(20)10-17(16)26-19(22)21-18(23)12-8-14(24-2)11-15(9-12)25-3/h1,5-6,8-11H,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRZACKAWZRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

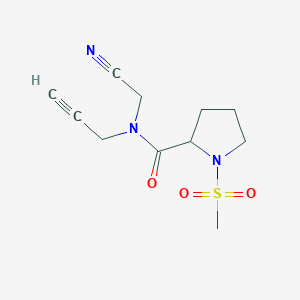
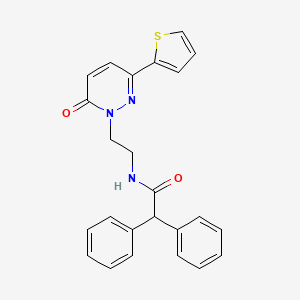
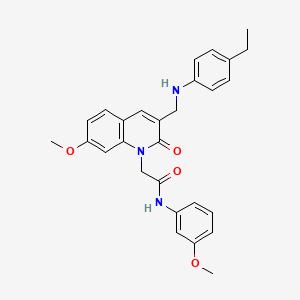
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)
![6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2556741.png)
![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)
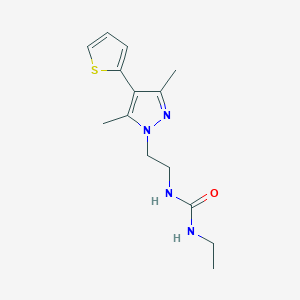

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/no-structure.png)
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)
